![molecular formula C7H10N2O2S B13828148 (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant potential in various fields, including drug discovery and material science .
Preparation Methods
The synthesis of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one involves several steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of palladium-catalyzed reactions or photochemical transformations . Industrial production methods often scale up these reactions, optimizing for yield and purity through controlled reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides. The major products formed depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups .
Scientific Research Applications
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Comparison with Similar Compounds
Similar compounds to (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one include other nitrogen-containing heterocycles like:
2-Azabicyclo[3.2.1]octane: Known for its applications in drug discovery.
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor with significant biological activity.
Sulfur-containing heterocycles: These compounds share similar structural features and reactivity patterns. The uniqueness of this compound lies in its specific acetyl and thia substitutions, which confer distinct chemical and biological properties.
This detailed overview highlights the multifaceted nature of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[321]octan-2-one, showcasing its importance in various scientific and industrial domains
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4(10)9-5-3-12-6(9)2-8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)/t5-,6+/m0/s1 |
InChI Key |
PQCQVUYMNRHVOL-NTSWFWBYSA-N |
Isomeric SMILES |
CC(=O)N1[C@H]2CNC(=O)[C@@H]1CS2 |
Canonical SMILES |
CC(=O)N1C2CNC(=O)C1CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


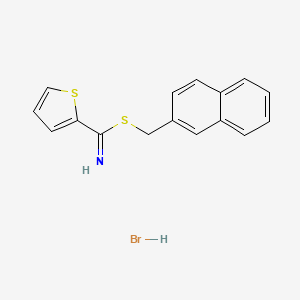
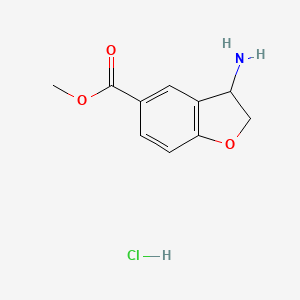
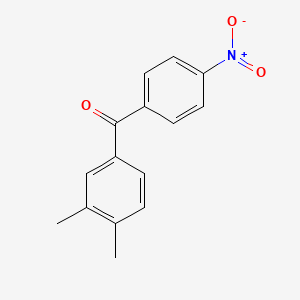
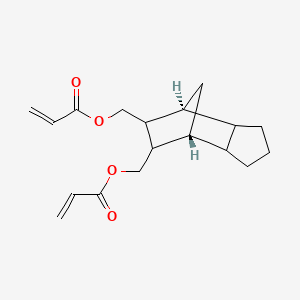
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
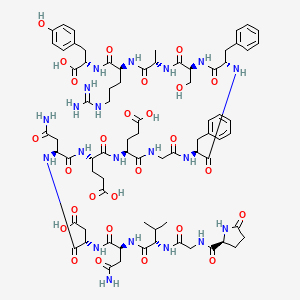
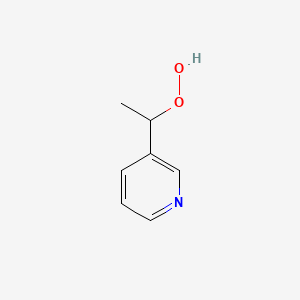
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
